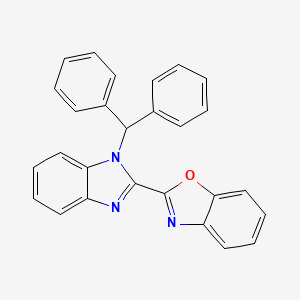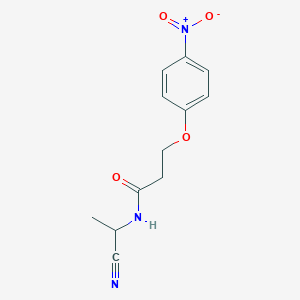
2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as PTMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTMA belongs to the thiazole family of compounds and has been shown to exhibit a range of biological activities, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Synthesis and Biological Evaluation : A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents. The research explored the creation of various derivatives, including thiazole and thiophene derivatives, demonstrating promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Inhibitory Activities Against Specific Targets
PI3K/mTOR Dual Inhibitors : Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the exploration of various 6,5-heterocycles to improve metabolic stability. This study signifies the compound's role in understanding enzyme inhibition and optimizing therapeutic agents (Stec et al., 2011).
Carbonic Anhydrase Inhibition : Research into sulfonamide derivatives, structurally related to pritelivir, investigated their inhibition of various human carbonic anhydrase isoforms. This work provides insights into the compound's potential applications in treating diseases like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).
Anticonvulsant Activities
- Synthesis and Evaluation as Anticonvulsant Agents : Another area of interest is the synthesis of derivatives containing a sulfonamide thiazole moiety evaluated for their anticonvulsant activity. Certain compounds exhibited significant effects, offering protection against convulsions induced in models, pointing to the therapeutic potential of these molecules in epilepsy treatment (Farag et al., 2012).
Antitumor and Anticancer Activities
- Antitumor Activity Evaluation : Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings assessed their potential antitumor activity in vitro. Some compounds showed considerable activity against cancer cell lines, highlighting the importance of structural modifications to enhance therapeutic efficacy (Yurttaş et al., 2015).
Optoelectronic Properties
- Exploration of Optoelectronic Properties : Studies on thiazole-based polythiophenes examined the optoelectronic properties of conducting polymers derived from thiazole-containing monomers. This research is pertinent to the development of materials for electronic applications, showcasing the versatility of such compounds beyond biomedical uses (Camurlu & Guven, 2015).
Propiedades
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c20-15(17-10-13-5-4-8-23-13)9-12-11-24-16(18-12)19-25(21,22)14-6-2-1-3-7-14/h1-8,11H,9-10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFLEHQPRXJWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B2826618.png)
![2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2826619.png)
![7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2826620.png)


![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2826625.png)
![Methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate](/img/structure/B2826627.png)
![N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2826628.png)
![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2826631.png)

![3-allyl-4-oxo-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2826634.png)

